ethyl 3-oxo-4-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)butanoate
Overview
Description
Ethyl 3-oxo-4-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)butanoate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a benzimidazole moiety, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable benzimidazole derivative with a triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can help in optimizing the reaction parameters and reducing the overall production time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-oxo-4-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)butanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and are known for their antimicrobial and anticancer activities.
Triazolothiadiazine derivatives: These compounds have a fused triazole-thiadiazine ring system and exhibit a wide range of pharmacological activities.
Uniqueness
Ethyl 3-oxo-4-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)butanoate is unique due to its specific structural features, which include the fusion of a triazole ring with a benzimidazole moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
ethyl 3-oxo-4-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-2-21-12(20)7-9(19)8-22-14-17-16-13-15-10-5-3-4-6-11(10)18(13)14/h3-6H,2,7-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFCCQCKYNJWOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NNC2=NC3=CC=CC=C3N21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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